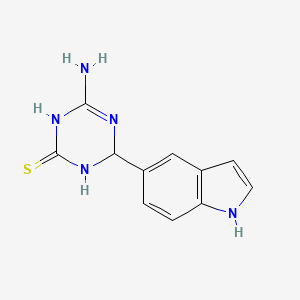![molecular formula C15H13F3N2O4S B3084214 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid CAS No. 1142210-94-3](/img/structure/B3084214.png)
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid
概要
説明
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid is a complex organic compound featuring a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions often require refluxing in toluene and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. Techniques such as solution or slurry crystallization and milling may be employed to achieve the desired purity and yield .
化学反応の分析
Types of Reactions
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like phenylboronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include phenylboronic acid, triphenylphosphine, and palladium acetate. Reaction conditions often involve refluxing in solvents like toluene and using bases such as sodium bicarbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with phenylboronic acid can yield various phenyl-substituted pyrimidine derivatives .
科学的研究の応用
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including antifungal and antitubercular activities
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material in the synthesis of various pyrimidine derivatives.
Phenylboronic Acid: Commonly used in substitution reactions to introduce phenyl groups.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethyl group, which imparts unique chemical properties.
Uniqueness
Its trifluoromethyl group, in particular, contributes to its distinct chemical behavior and biological activity .
特性
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c16-15(17,18)12-9-11(10-5-2-1-3-6-10)19-14(20-12)25(23,24)8-4-7-13(21)22/h1-3,5-6,9H,4,7-8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRUDJEJGFGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-6-[4-(benzyloxy)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol](/img/structure/B3084134.png)






![(1-{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3084192.png)
![1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B3084199.png)
![4-{[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3084208.png)
![Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-pyrimidin-2-YL]sulfonyl}butanoate](/img/structure/B3084216.png)
![6-[Methyl(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B3084219.png)

![[[2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-(phenyl)amino]acetic acid](/img/structure/B3084241.png)
